molecular formula C14H19ClO2 B2707867 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid CAS No. 2023870-44-0

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid

Cat. No.: B2707867
CAS No.: 2023870-44-0
M. Wt: 254.75
InChI Key: XGSKHZCLAHOQKR-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a 4-chlorophenyl group attached to an ethyl chain, which is further connected to a 3,3-dimethylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanone.

    Reduction: Formation of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromophenyl)ethyl]-3,3-dimethylbutanoic acid
  • 2-[2-(4-Methylphenyl)ethyl]-3,3-dimethylbutanoic acid
  • 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid

Uniqueness

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSKHZCLAHOQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2023870-44-0
Record name 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
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